
1-(2-Hydroxythiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxythiophene with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-hydroxythiophene, acetic anhydride
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid
Products: this compound and acetic acid as a byproduct
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of 1-(2-carboxythiophen-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxythiophen-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-bromothiophen-3-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(2-Hydroxythiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxythiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-(2-Hydroxythiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives:
1-(3-Hydroxythiophen-2-yl)ethan-1-one: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Contains additional methyl groups, which can affect its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: A phenyl derivative with different aromatic properties compared to thiophene.
Propiedades
Fórmula molecular |
C6H6O2S |
|---|---|
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
1-(2-hydroxythiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6O2S/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
Clave InChI |
IWNYNELRRMAKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


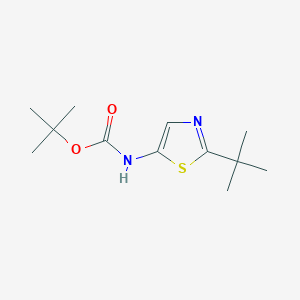
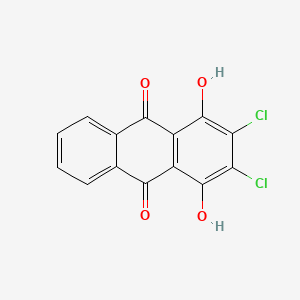
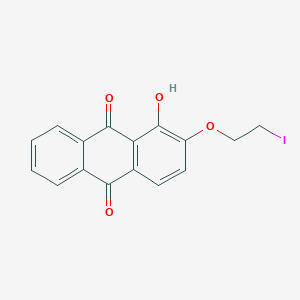

![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
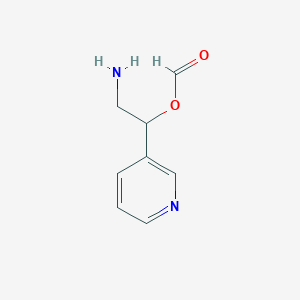
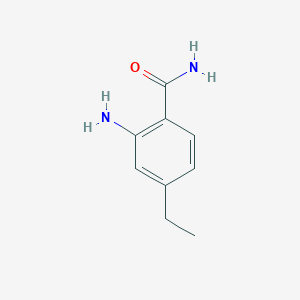
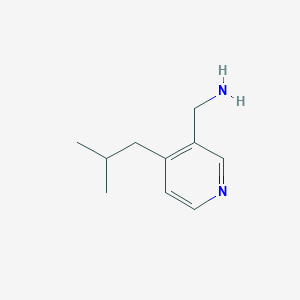
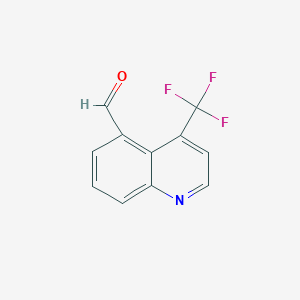
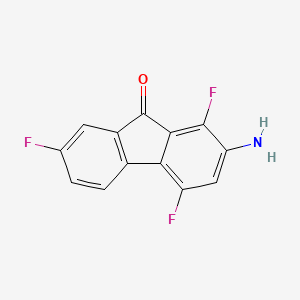
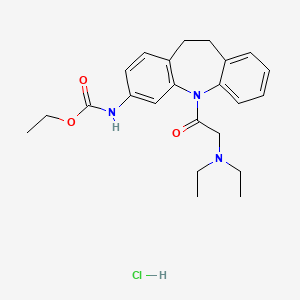
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

